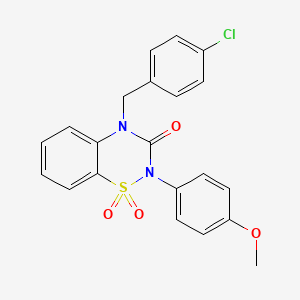

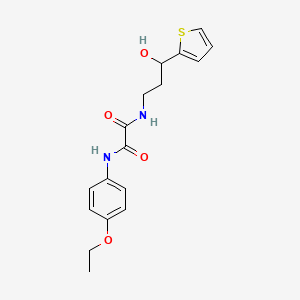

![molecular formula C24H24FN5O2S B2851840 N-环己基-1-((3-氟苄基)硫基)-4-甲基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1111214-76-6](/img/structure/B2851840.png)

N-环己基-1-((3-氟苄基)硫基)-4-甲基-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

1,2,4-Triazole, a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline, involve aromatic nucleophilic substitution . The structure-activity relationship (SAR) analysis demonstrated that analogs with electron-withdrawing groups on the phenyl ring displayed greater potential compared to analogs with electron-donating groups .科学研究应用

合成和结构表征

该领域的研究所探索了通过级联环化反应和多组分缩合过程合成相关的三唑并喹唑啉衍生物。例如,研究证明了通过三氨基三唑与芳香醛和环烷酮反应形成部分氢化的三唑并喹唑啉,展示了该化合物的复杂合成途径和结构多样性的潜力 (Lipson 等人,2006; Shikhaliev 等人,2005)。这些研究突出了复杂的合成路线以及根据特定功能定制化合物结构的能力。

潜在应用

抗癌活性

已经设计和合成了一系列 1,2,4-三唑并喹啉衍生物,其中一些对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,表明在抗癌治疗中具有潜在应用 (Reddy 等人,2015)。

抗菌活性

已经评估了具有喹唑啉部分的化合物(包括那些含有唑核的化合物)的抗菌活性,显示出对各种微生物的有效性。这表明它们在开发新的抗菌剂中具有潜力 (Özyanik 等人,2012)。

计算研究和生物活性预测

还进行了计算研究来预测三唑并喹唑啉衍生物的生物活性和急性毒性。此类研究有助于识别具有潜在治疗应用的化合物,包括抗神经活性,这可能与治疗男性生殖和勃起功能障碍有关 (Danylchenko 等人,2016)。

作用机制

Target of Action

Similar compounds have been found to interact with a variety of enzymes and receptors . For instance, a related compound, N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, has been reported to target the Serine/threonine-protein kinase pim-1 in humans .

Mode of Action

Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

未来方向

属性

IUPAC Name |

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2S/c1-29-22(32)19-11-10-16(21(31)26-18-8-3-2-4-9-18)13-20(19)30-23(29)27-28-24(30)33-14-15-6-5-7-17(25)12-15/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAPZNIAQMPJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

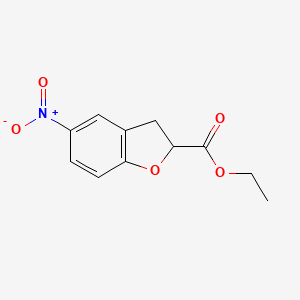

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)

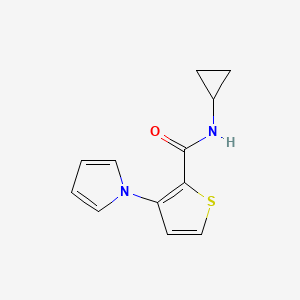

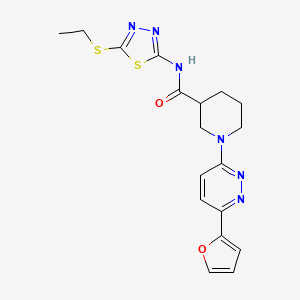

![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)

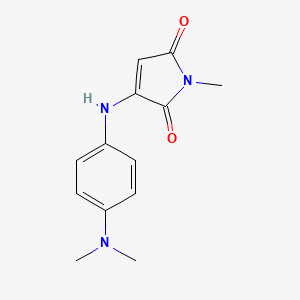

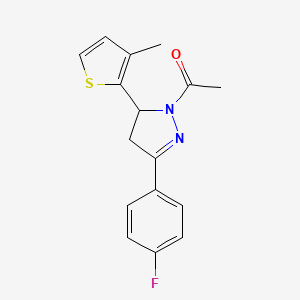

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)

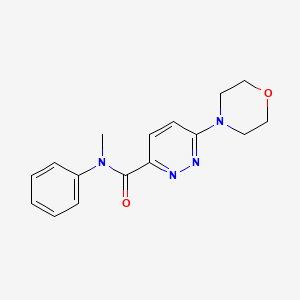

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2851779.png)